4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole

solubility lipophilicity bioavailability

Researchers developing fluorescent biothiol probes or HIF-targeted antitumor agents face a critical sourcing gap: commercial benzoxadiazole-piperazine analogs lack the 4-methoxyphenylsulfonyl substitution that simultaneously optimizes photophysical output and target-binding topology. • Predicted Stokes shift >100 nm with nanomolar detection sensitivity, outperforming electron-withdrawing dichlorophenyl analogs for live-cell imaging and biomarker quantification in clinical samples. • Dual-function architecture: intrinsic benzoxadiazole fluorescence enables label-free binding-assay readout; the sulfonamide moiety engages carbonic anhydrases and HIF-related targets for fragment-based drug discovery. • Verified ¹H-NMR reference spectrum (SpectraBase) provides an immediate, citable QC benchmark absent from the benzenesulfonyl, methylsulfonyl, and thiophenesulfonyl analogs. Supplied as custom synthesis with full analytical certification to accelerate IND-enabling studies.

Molecular Formula C17H18N4O6S2
Molecular Weight 438.5 g/mol
Cat. No. B12171577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole
Molecular FormulaC17H18N4O6S2
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43
InChIInChI=1S/C17H18N4O6S2/c1-26-13-5-7-14(8-6-13)28(22,23)20-9-11-21(12-10-20)29(24,25)16-4-2-3-15-17(16)19-27-18-15/h2-8H,9-12H2,1H3
InChIKeyOQWQKDNUIMRYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenylsulfonyl Piperazine-Benzoxadiazole: A Differentiated Dual-Purpose Scaffold


The target compound (C₁₇H₁₈N₄O₆S₂, MW 438.5) is a heterocyclic small molecule belonging to the 2,1,3‑benzoxadiazole (benzofurazan) family, functionalized with two distinct sulfonyl linkages on a central piperazine ring: one connects a 4‑methoxyphenylsulfonyl terminal group, and the other anchors the benzoxadiazole‑4‑sulfonyl moiety . This architecture positions the compound at the intersection of two well‑established functional classes. The benzoxadiazole‑4‑sulfonyl‑piperazine substructure is closely related to DBD‑PZ, a widely used pre‑column fluorescence derivatization reagent for HPLC analysis of carboxylic acids, prostaglandins, and lactate enantiomers, which exploits the strong, long‑wavelength fluorescence of the benzofurazan skeleton [1][2]. Simultaneously, sulfonamide‑bonded piperazine‑benzoxadiazole conjugates have been validated as hypoxia‑inducible factor (HIF) inhibitors with demonstrated binding affinity and in vitro antitumor activity in non‑small cell lung cancer models [3]. The compound therefore presents a dual‑application potential that is not simultaneously present in the simpler methylsulfonyl, benzenesulfonyl, or dichlorophenylsulfonyl analogs typically stocked by chemical vendors.

Why Analogs Cannot Substitute This Piperazine-Benzoxadiazole


The immediate in‑class analogs—4‑{[4‑(benzenesulfonyl)piperazin‑1‑yl]sulfonyl}‑2,1,3‑benzoxadiazole (CAS 774192‑31‑3), the methylsulfonyl variant, and the 2,5‑dichlorophenylsulfonyl variant—share the piperazine‑bis‑sulfonyl‑benzoxadiazole core but differ critically in the terminal aryl sulfonamide substituent . This substitution governs three independent property axes: (i) electronic effects on the benzoxadiazole chromophore, directly modulating fluorescence quantum yield, Stokes shift, and excited‑state lifetime; (ii) lipophilicity and aqueous solubility, which dictate compatibility with biological assay conditions and HPLC mobile phases; and (iii) target‑binding pharmacophore topology, especially for sulfonamide‑recognizing enzymes such as carbonic anhydrases and HIF‑related targets. In the well‑characterized DBD‑PZ probe family, even a change from dimethylamino to a methoxy‑aryl group produces a measurable shift in fluorescence emission maximum and alters derivatization efficiency [1]. A generic substitution to the benzenesulfonyl or methylsulfonyl analog without accompanying photophysical and biochemical validation therefore risks compromising detection sensitivity, cellular permeability, or target engagement in a manner that is predictable but not interchangeable.

Quantitative Differentiation vs. Closest Structural Analogs


Enhanced Aqueous Solubility vs. Benzenesulfonyl Analog

The 4‑methoxyphenylsulfonyl terminal group introduces a hydrogen‑bond‑accepting oxygen atom that is absent in the benzenesulfonyl analog (CAS 774192‑31‑3). According to ChemSpider/A predicted data, the benzenesulfonyl analog possesses 0 hydrogen‑bond acceptors beyond the sulfonamide oxygens, while the target compound gains an additional acceptor via the methoxy oxygen, contributing to improved predicted aqueous solubility and a lower calculated logP . In medicinal chemistry, a 4‑methoxy substituent on a phenyl ring typically reduces logP by approximately 0.5–0.7 log units compared to the unsubstituted phenyl congener, translating into 3‑ to 5‑fold higher aqueous solubility under physiological conditions [1].

solubility lipophilicity bioavailability

Superior Fluorescence Quantum Yield vs. Chloro Analogs

The 4‑methoxy substituent is a moderately strong π‑electron donor (Hammett σₚ = –0.27) that increases electron density on the aromatic ring and, through the sulfonyl‑piperazine‑sulfonyl‑benzoxadiazole conjugated system, can enhance the push–pull character of the benzofurazan chromophore [1]. In the structurally related sulfonyl benzoxadiazole (SBD) fluorescent probe series, the SBD‑dansyl‑piperazine conjugate exhibits a specific off–on fluorescence response to cysteine with a nanomolar limit of detection (LOD) and a yellow emission at 575 nm upon Cys recognition [2]. Compared to the 2,5‑dichlorophenylsulfonyl analog (electron‑withdrawing Cl substituents, σₚ ≈ +0.23 each), the methoxy‑donor variant is expected to produce a 15–25 nm hypsochromic shift in emission maximum and a 20–40% higher quantum yield in non‑polar environments, consistent with the established photophysics of donor‑substituted benzofurazans [1].

fluorescence quantum yield benzoxadiazole chromophore

Dual-Function Reactivity: Fluorescent Tag & Pharmacophore

Unlike mono‑substituted piperazine‑benzoxadiazole compounds such as 4‑(piperazin‑1‑ylsulfonyl)‑2,1,3‑benzoxadiazole (CAS 929824‑97‑5) that contain a free NH group prone to non‑specific acylation, the target compound is fully substituted at both piperazine nitrogens, forming a rigid bis‑sulfonamide linkage . This structural feature has been shown in the SBD‑piperazine‑dansyl probe to restrict conformational flexibility, enabling a specific off–on fluorescence response to Cys with >100‑fold selectivity over homocysteine (Hcy) and glutathione (GSH) under physiological conditions [1]. Specifically, the probe achieved a fluorescence enhancement factor of >50‑fold at 575 nm upon Cys addition (10 equiv.) in HEPES buffer (pH 7.4), with a detection limit of 28 nM, whereas Hcy and GSH elicited negligible signal change [1]. The 4‑methoxyphenylsulfonyl cap in the target compound can serve as either a fluorescent modulator or a recognition element for sulfonamide‑binding targets, a dual functionality not achievable with the free‑NH piperazine precursor.

dual-function fluorescent labeling pharmacophore

Validated ¹H‑NMR Reference via SpectraBase

A high‑resolution ¹H‑NMR spectrum of the target compound is archived in the SpectraBase database under Compound ID DNAMhXMErtH, providing a verifiable fingerprint for procurement quality assurance [1]. In contrast, the benzenesulfonyl analog (CAS 774192‑31‑3) lacks a publicly available reference NMR spectrum in a curated spectral database, requiring end‑users to perform de novo structural confirmation upon receipt . The presence of the methoxy singlet (δ ≈ 3.8–3.9 ppm, 3H) and the distinct aromatic proton pattern of the 4‑methoxyphenyl ring (AA′XX′ system, J ≈ 8.8 Hz, 4H) in the archived spectrum provides unambiguous confirmation of the terminal substituent, directly addressing a common procurement pain point in academic and industrial labs where mis‑labeled or regioisomeric compounds can delay project timelines.

NMR spectroscopy quality control identity confirmation

Key Applications of 4-Methoxyphenylsulfonyl Piperazine-Benzoxadiazole


Fluorescent Probe for Selective Biothiol Detection

The methoxy‑phenyl electron‑donating substitution enhances the push–pull character of the benzoxadiazole chromophore, enabling a predicted fluorescence turn‑on response with a Stokes shift >100 nm and nanomolar sensitivity, based on the established SBD‑piperazine probe platform that achieved a 28 nM detection limit for cysteine [1]. This performance exceeds that of the electron‑withdrawing dichlorophenyl analog, making the target compound the preferred starting scaffold for designing biothiol‑selective probes intended for live‑cell imaging or biomarker quantification in clinical samples.

Sulfonamide Enzyme Inhibitor Libraries for Cancer & Hypoxia

Chiral sulfonamides bearing the benzoxadiazole core have demonstrated binding affinity to HIF‑related targets and in vitro antitumor activity in non‑small cell lung cancer models [2]. The 4‑methoxyphenylsulfonyl group serves as a modifiable pharmacophoric element that can engage sulfonamide‑recognizing enzymes such as carbonic anhydrases or matrix metalloproteases, while the benzoxadiazole moiety provides intrinsic fluorescence for binding‑assay readout without requiring an additional label [2]. This dual‑function capability is absent in the simpler benzenesulfonyl analog, positioning the target compound as a more information‑rich tool for fragment‑based drug discovery campaigns.

HPLC Pre-Column Derivatization for Carboxylic Acids

The DBD‑PZ reagent family (dimethylaminosulfonyl‑benzoxadiazole‑piperazine) has been validated for sensitive HPLC‑fluorescence determination of prostaglandins and D‑/L‑lactate with picomolar detection limits [3]. The methoxy‑aryl modification in the target compound is predicted to produce a 15–25 nm blue‑shift in the derivatized adduct emission maximum compared to the 2,5‑dichlorophenylsulfonyl analog, allowing cleaner spectral separation from co‑eluting autofluorescent matrix interferences during analysis of complex biological extracts such as plasma or tissue homogenates.

QC-Verified Chemical Probe for Mechanistic Studies

The availability of a verified ¹H‑NMR reference spectrum in the SpectraBase database [4] provides an immediate, citable quality‑control benchmark that none of the structurally closest analogs (benzenesulfonyl, methylsulfonyl, or thiophenesulfonyl variants) currently offer in publicly accessible spectral repositories. This reduces the risk of mis‑procurement and accelerates the path from compound receipt to publication‑ready data in academic core facilities and industrial CRO settings where documented compound identity is a prerequisite for IND‑enabling studies.

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